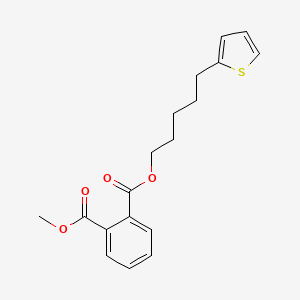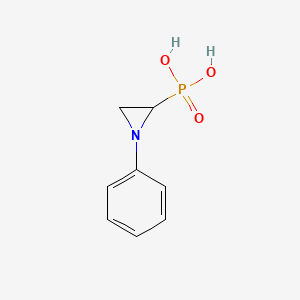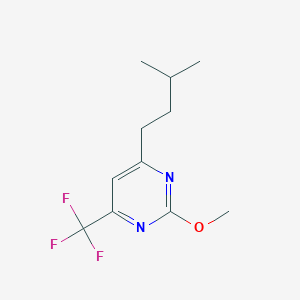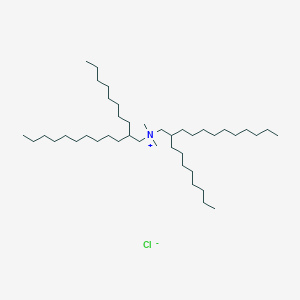
N,N-Dimethyl-2-octyl-N-(2-octyldodecyl)dodecan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-octyl-N-(2-octyldodecyl)dodecan-1-aminium chloride is a quaternary ammonium compound. These compounds are known for their surfactant properties, making them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. The structure of this compound includes a long hydrophobic tail and a positively charged nitrogen atom, which contributes to its surfactant behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-octyl-N-(2-octyldodecyl)dodecan-1-aminium chloride typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-dimethyldodecylamine with 2-octyldodecyl chloride under anhydrous conditions. The reaction is usually carried out in a solvent such as acetonitrile or toluene, and the mixture is heated to reflux. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously removed and purified. This method is more efficient and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-octyl-N-(2-octyldodecyl)dodecan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halide exchange reactions can be carried out using sodium bromide or sodium iodide in an appropriate solvent.
Major Products
Oxidation: N,N-Dimethyl-2-octyl-N-(2-octyldodecyl)dodecan-1-aminium N-oxide.
Reduction: N,N-Dimethyl-2-octyl-N-(2-octyldodecyl)dodecan-1-amine.
Substitution: N,N-Dimethyl-2-octyl-N-(2-octyldodecyl)dodecan-1-aminium bromide or iodide.
Scientific Research Applications
N,N-Dimethyl-2-octyl-N-(2-octyldodecyl)dodecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for protein extraction.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in formulations of detergents and fabric softeners due to its surfactant properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-octyl-N-(2-octyldodecyl)dodecan-1-aminium chloride is primarily based on its surfactant properties. The compound disrupts the lipid bilayer of cell membranes, leading to cell lysis. This makes it effective as an antimicrobial agent. The positively charged nitrogen atom interacts with negatively charged components of the cell membrane, enhancing its ability to disrupt the membrane structure.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecyltrimethylammonium chloride: Commonly used in detergents and fabric softeners.
Uniqueness
N,N-Dimethyl-2-octyl-N-(2-octyldodecyl)dodecan-1-aminium chloride is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to other similar compounds.
Properties
CAS No. |
62281-02-1 |
|---|---|
Molecular Formula |
C42H88ClN |
Molecular Weight |
642.6 g/mol |
IUPAC Name |
dimethyl-bis(2-octyldodecyl)azanium;chloride |
InChI |
InChI=1S/C42H88N.ClH/c1-7-11-15-19-23-25-29-33-37-41(35-31-27-21-17-13-9-3)39-43(5,6)40-42(36-32-28-22-18-14-10-4)38-34-30-26-24-20-16-12-8-2;/h41-42H,7-40H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
RUSWZBROJZUTBM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)C[N+](C)(C)CC(CCCCCCCC)CCCCCCCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


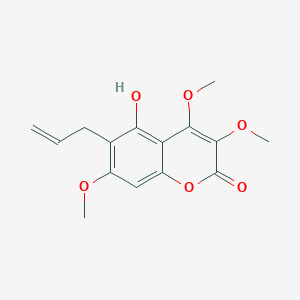
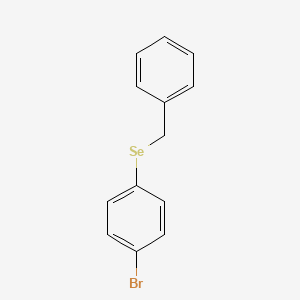
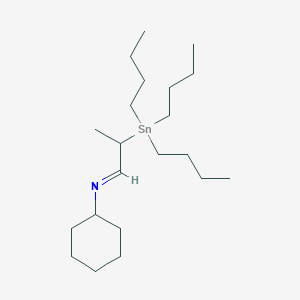
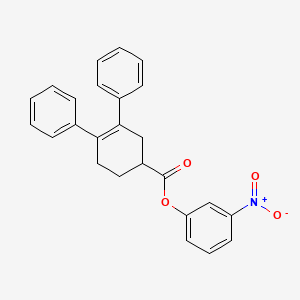
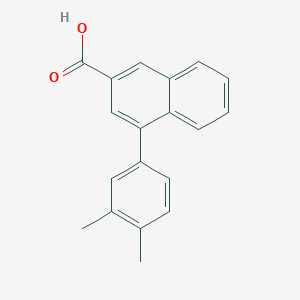
![N-[(E)-[(2,3,5-trichloro-6-hydroxyphenyl)hydrazinylidene]methyl]benzamide](/img/structure/B14529862.png)
![[(E)-[(2,6-dimethylphenyl)methylhydrazinylidene]methyl]urea](/img/structure/B14529869.png)
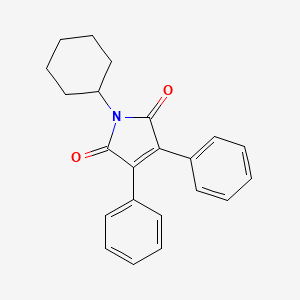
![{[(Methoxycarbonyl)amino]methyl}(trioctyl)phosphanium chloride](/img/structure/B14529876.png)
![2-[3-(2-Methoxyphenyl)acryloyl]phenyl acetate](/img/structure/B14529882.png)
![(4R)-4-{[2-(Benzyloxy)phenoxy]methyl}-2,2-dimethyl-1,3-dioxolane](/img/structure/B14529885.png)
